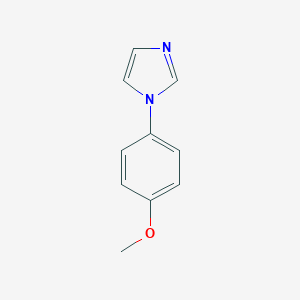
1-苄基-5-苯基巴比妥酸
描述
1-Benzyl-5-phenylbarbituric acid is a compound that is useful as a pharmaceutical intermediate in organic synthesis .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-5-phenylbarbituric acid is C17H14N2O3 and its molecular weight is 294.30 g/mol .
Chemical Reactions Analysis
1-Benzyl-5-phenylbarbituric acid is used as a pharmaceutical intermediate in organic synthesis . In terms of reactivity, it does not undergo hazardous polymerization . The combustion of this compound can produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx) .
Physical And Chemical Properties Analysis
1-Benzyl-5-phenylbarbituric acid is a white to off-white crystalline powder . It has a melting point of 158-164°C . The compound is soluble in acetone and slightly soluble in water .
科学研究应用
药理学特性和酶诱导效应
- 酶诱导特性:巴比妥酸衍生物,包括1-苯甲酰-5-乙基-5-苯基巴比妥酸(与1-苄基-5-苯基巴比妥酸密切相关)显示出作为酶诱导制剂的有希望的结果。它们刺激肝脏微粒体蛋白质合成,增加细胞色素P-450的含量,并激活某些生物转化酶 (Arzamastsev, Luttseva, & Sadchikova, 2001)。
抗癌潜力
- 对癌细胞系的抗增殖活性:芳香族取代的5-((1-苄基-1H-吲哚-3-基)亚甲基)-1,3-二甲基嘧啶-2,4,6(1H,3H,5H)-三酮类似物已经显示出对各种人类肿瘤细胞系具有显著的抗增殖效果。与1-苄基-5-苯基巴比妥酸相关的化合物,特别是N-苄基吲哚二甲基巴比妥酸杂合物的形式,显示出治疗实体瘤的潜力 (Madadi, Penthala, Janganati, & Crooks, 2014)。
其他应用
- 抗癫痫疗法的潜力:一些巴比妥酸衍生物,包括结构类似于1-苄基-5-苯基巴比妥酸的化合物,已被研究其抗癫痫活性。它们显示出与苯妥英钠和拉莫三嗪等参考药物相比有希望的结果 (Agarwal, Lata, Saxena, Srivastava, & Kumar, 2006)。
安全和危害
When handling 1-Benzyl-5-phenylbarbituric acid, it is recommended to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment is advised . In case of accidental release, ensure adequate ventilation, avoid dust formation, and do not release into the environment .
作用机制
Target of Action
1-Benzyl-5-phenylbarbituric acid, like other barbituric acid derivatives, primarily targets the central nervous system . It promotes binding to inhibitory gamma-aminobutyric acid subtype receptors (GABA receptors) , which play a crucial role in reducing neuronal excitability throughout the nervous system.
Mode of Action
The compound interacts with its targets by enhancing the action of GABA, an inhibitory neurotransmitter . It does this by increasing the duration of chloride ion channel openings induced by GABA . This results in an influx of chloride ions, leading to hyperpolarization of the neuron and thus a decrease in neuronal excitability . Additionally, it inhibits glutamate-induced depolarizations .
Biochemical Pathways
The primary biochemical pathway affected by 1-Benzyl-5-phenylbarbituric acid is the GABAergic pathway . By enhancing the inhibitory effects of GABA, it decreases the activity of the central nervous system. The downstream effects of this include sedation, hypnosis, and potentially anesthesia .
Pharmacokinetics
Like other barbiturates, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-Benzyl-5-phenylbarbituric acid’s action primarily involve the reduction of neuronal excitability . This can result in effects ranging from mild sedation to full anesthesia, depending on the dose .
属性
IUPAC Name |
1-benzyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-15-14(13-9-5-2-6-10-13)16(21)19(17(22)18-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWWCWMGJOWTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(C(=O)NC2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888290 | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-phenylbarbituric acid | |
CAS RN |
72846-00-5 | |
| Record name | 5-Phenyl-1-(phenylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72846-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072846005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-phenyl-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10888290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Yes, the research demonstrates that partial enantioseparation of 1-benzyl-5-phenylbarbituric acid was achieved using a novel chiral stationary phase (CSP) based on vancomycin. [] Enantioseparation is crucial because enantiomers, while chemically similar, can exhibit different pharmacological activities and toxicological profiles within the body. Separating enantiomers allows researchers to study the specific effects of each form.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


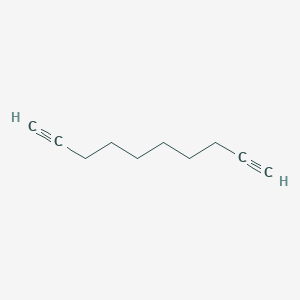
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)


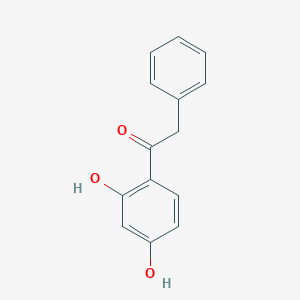
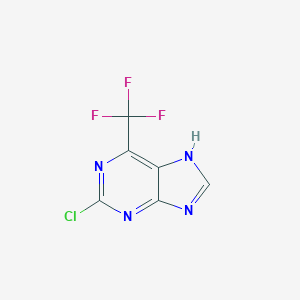
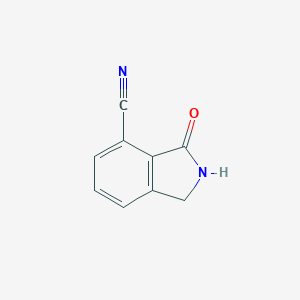
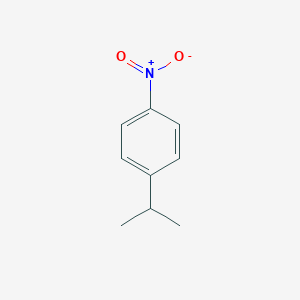
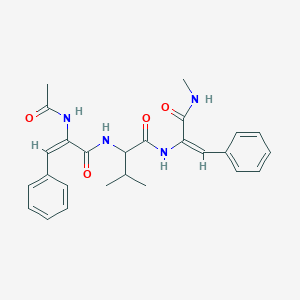

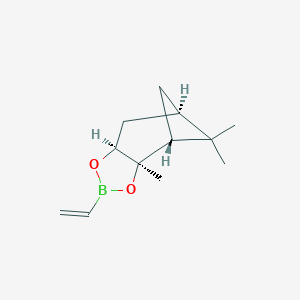
![Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-](/img/structure/B160764.png)
